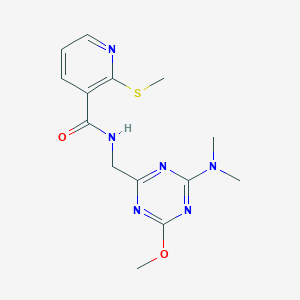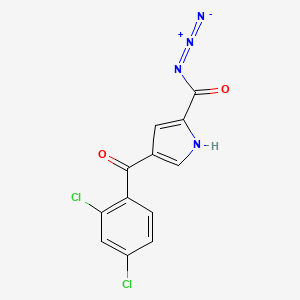![molecular formula C23H26N2O4 B2867610 Ethyl 4-[(2,5-diethoxyphenyl)amino]-6-methylquinoline-2-carboxylate CAS No. 1029790-85-9](/img/structure/B2867610.png)
Ethyl 4-[(2,5-diethoxyphenyl)amino]-6-methylquinoline-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a related compound, ethyl (E)-4-(2,4-dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, was synthesized as a side product of the Biginelli reaction between 2,4-dimethoxybenzaldehyde, ethyl acetoacetate, and urea .Applications De Recherche Scientifique
Synthesis and Biological Activity Studies
- A series of homologous compounds similar in structure to Ethyl 4-[(2,5-diethoxyphenyl)amino]-6-methylquinoline-2-carboxylate have been synthesized and examined for dopamine-like activity, indicating potential applications in the study of neurological functions and disorders (Jacob et al., 1981).
- Novel quinoline derivatives have been synthesized through facile methods, showing potential for further exploration in medicinal chemistry, particularly in the development of new pharmacologically active compounds (Gao et al., 2011).
Antimicrobial and Antiviral Applications
- New compounds synthesized from quinoline derivatives have been evaluated for their antibacterial activity, indicating the potential for such compounds to be developed into new antimicrobial agents (Balaji et al., 2013).
- A specific synthesis pathway leading to quinoline derivatives showed antiviral activity in vitro, suggesting applications in the research and development of antiviral drugs (Copp et al., 1999).
Chemical Synthesis and Methodology Development
- Research into the synthesis of related quinoline and quinazoline compounds has led to the development of new synthetic methodologies, contributing to the broader field of organic synthesis and chemical engineering (Desai et al., 2007).
Fluorescent Probes and Molecular Docking Studies
- The study of quinoline derivatives with fluorescence properties indicates the potential use of such compounds as molecular fluorescent probes, useful in biological imaging and diagnostics (Motyka et al., 2011).
Propriétés
IUPAC Name |
ethyl 4-(2,5-diethoxyanilino)-6-methylquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-5-27-16-9-11-22(28-6-2)20(13-16)25-19-14-21(23(26)29-7-3)24-18-10-8-15(4)12-17(18)19/h8-14H,5-7H2,1-4H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXEYBPZRZYHGRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)NC2=CC(=NC3=C2C=C(C=C3)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-Chloro-3,5-dimethylpyridin-2-yl)methyl]piperazine dihydrochloride](/img/structure/B2867531.png)


![1-Acetyl-5-(4-methoxyphenyl)-3-{2-[(methylsulfonyl)amino]phenyl}-2-pyrazoline](/img/structure/B2867535.png)

![N-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-N-(1-methylpiperidin-4-yl)but-2-ynamide](/img/structure/B2867537.png)

![1-[(3-Methoxyphenyl)methyl]-3-(2-methylphenyl)thiourea](/img/structure/B2867539.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2867541.png)
![N-(5-chloro-2-methoxyphenyl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]thio]acetamide](/img/structure/B2867542.png)

![Methyl 5-[[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]methyl]furan-2-carboxylate](/img/structure/B2867550.png)